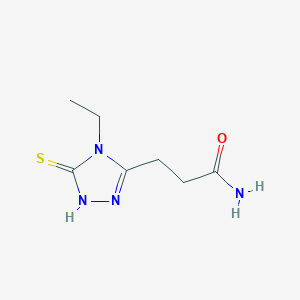
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide” is a chemical compound with the CAS Number: 854137-56-7 . It has a molecular weight of 200.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 16-17 degrees Celsius . More detailed physical and chemical properties could not be found in the available data.Wissenschaftliche Forschungsanwendungen
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide has been studied for its potential uses in various fields of science. In organic synthesis, this compound has been used as a catalyst for the synthesis of heterocyclic compounds. It has also been used as a drug delivery agent, due to its ability to form stable complexes with various drugs. Additionally, this compound has been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes in the body, leading to a variety of effects. For example, it has been found to interact with enzymes involved in the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect. Additionally, this compound has been found to interact with enzymes involved in the metabolism of drugs, leading to increased drug absorption and enhanced drug delivery.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-cancer activities. Additionally, this compound has been found to have immunomodulatory and antioxidant properties. Furthermore, this compound has been found to have neuroprotective effects, as well as potential anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide in lab experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, this compound is highly versatile and can be used in a wide range of experiments. A limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in different experiments. Additionally, this compound is a relatively new compound and has not yet been extensively studied, making it difficult to predict the long-term effects of the compound.
Zukünftige Richtungen
There are a variety of potential future directions for 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide research. One potential direction is to further investigate the mechanism of action of this compound and its effects on various proteins and enzymes in the body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as a drug delivery agent or as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential applications of this compound in organic synthesis and other fields of science. Finally, further research could be done to investigate the long-term effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide can be achieved through several methods. One method involves the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with propanamide in the presence of a base, such as potassium carbonate. This reaction produces this compound in high yields and is relatively simple compared to other synthesis methods. Another method involves the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with propanoyl chloride in the presence of a base, such as potassium carbonate. This reaction also produces this compound in high yields, but requires more manipulation of the reactants and reaction conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-2-11-6(4-3-5(8)12)9-10-7(11)13/h2-4H2,1H3,(H2,8,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGGBZTZPJQKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
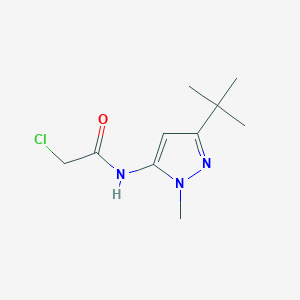
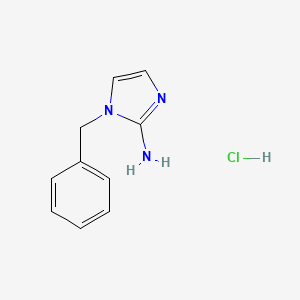


![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)
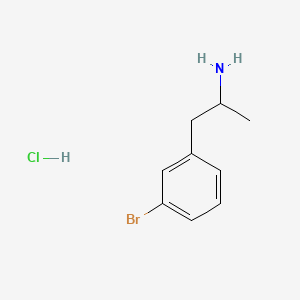
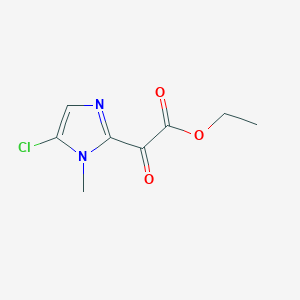
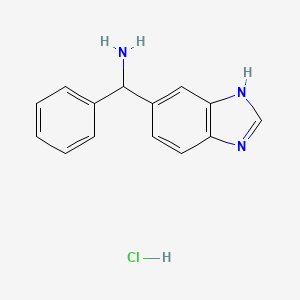
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)